molecular formula C9H8N2O2 B14191166 N-(3-Cyano-5-hydroxyphenyl)acetamide CAS No. 885044-42-8

N-(3-Cyano-5-hydroxyphenyl)acetamide

Cat. No.: B14191166
CAS No.: 885044-42-8
M. Wt: 176.17 g/mol
InChI Key: YRPHHOLIVVVKSE-UHFFFAOYSA-N
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Description

N-(3-Cyano-5-hydroxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a cyano (-CN) group at position 3 and a hydroxyl (-OH) group at position 3. Acetamide derivatives are widely studied for their pharmacological and industrial applications, particularly as intermediates in drug synthesis or bioactive agents .

Properties

CAS No.

885044-42-8

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

N-(3-cyano-5-hydroxyphenyl)acetamide

InChI

InChI=1S/C9H8N2O2/c1-6(12)11-8-2-7(5-10)3-9(13)4-8/h2-4,13H,1H3,(H,11,12)

InChI Key

YRPHHOLIVVVKSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C#N)O

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of N-(3-Cyano-5-hydroxyphenyl)acetamide involves its interaction with molecular targets and pathways in biological systems. The cyano and hydroxy groups play a crucial role in its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamide Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-(3-Cyano-5-hydroxyphenyl)acetamide and related compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
This compound 3-CN, 5-OH on phenyl ring Potential antimicrobial activity; moderate solubility due to -OH
N-(4-Hydroxy-2-methyl-5-benzothiazolyl)acetamide Benzothiazole ring with 4-OH, 2-CH₃ Enhanced lipophilicity; possible enzyme inhibition
N-(2-Hydroxyphenyl)acetamide 2-OH on phenyl ring Simpler structure; limited bioactivity data
N-[3-[Decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide Long alkyl chain, hydroxymethyl group Improved membrane permeability; agrochemical applications
2-Cyano-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)acetamide Thienyl ring with cyano, ethyl, methyl groups High reactivity; potential as synthetic intermediate
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, trifluoromethyl, phenyl groups Anticancer/antimicrobial activity
Key Observations:

Electron-Withdrawing vs. Donating Groups: The cyano group in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in ), altering electronic profiles and interaction potentials.

Ring Systems : Benzothiazole-containing derivatives () exhibit higher lipophilicity and membrane penetration compared to phenyl-based analogs.

Solubility : Hydroxyl groups enhance water solubility (e.g., vs. hydrophobic decyl chains in ), critical for bioavailability.

Antimicrobial Activity:
  • N-(3,5-Difluorophenyl)acetamide derivatives () showed potent activity against gram-positive bacteria due to sulfonyl and piperazine moieties. The target compound lacks these groups but may exhibit moderate activity via cyano-mediated enzyme interactions .
  • Benzothiazole acetamides () demonstrated anti-cancer properties, suggesting that heterocyclic systems enhance target specificity compared to simple phenyl rings.
Structure-Activity Relationships (SAR):
  • Hydrophobic vs. Hydrophilic Groups : Long alkyl chains () improve lipid solubility but reduce aqueous solubility, whereas hydroxyl groups balance these properties.

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